molecular formula C24H32N4OS B2859948 N-{[4-benzyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477303-36-9

N-{[4-benzyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2859948
CAS No.: 477303-36-9
M. Wt: 424.61
InChI Key: LFIKSKSPEWZULZ-UHFFFAOYSA-N
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Description

The compound N-{[4-benzyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a hybrid molecule combining a 1,2,4-triazole scaffold with an adamantane moiety. The structure features:

  • A 1,2,4-triazole ring substituted at the 4-position with a benzyl group and at the 5-position with a propylsulfanyl (-SPr) chain.
  • An adamantane-1-carboxamide group linked via a methylene bridge to the triazole’s 3-position.

This architecture leverages the rigid, lipophilic adamantane core, known for enhancing metabolic stability and membrane permeability, and the 1,2,4-triazole system, which contributes to diverse biological activities (e.g., antimicrobial, antiviral, and antihypoxic effects) . The benzyl and propylsulfanyl substituents likely modulate electronic and steric properties, influencing solubility, binding affinity, and pharmacokinetics.

Synthesis likely follows methodologies reported for analogous triazole-adamantane derivatives, involving:

Cyclization of hydrazinecarbothioamide precursors in alkaline media to form the triazole core.

Alkylation with α-haloalkanes (e.g., 1-bromopropane) to introduce the propylsulfanyl group.

Coupling with adamantane-1-carboxamide via nucleophilic substitution or amide-bond formation .

Properties

IUPAC Name

N-[(4-benzyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4OS/c1-2-8-30-23-27-26-21(28(23)16-17-6-4-3-5-7-17)15-25-22(29)24-12-18-9-19(13-24)11-20(10-18)14-24/h3-7,18-20H,2,8-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIKSKSPEWZULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-benzyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Adamantane Core: The adamantane core is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with an adamantane-based electrophile.

    Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The benzyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (alkyl halides) are employed under appropriate conditions (solvent, temperature).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced triazole derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, antibacterial, or anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{[4-benzyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that play a role in biological processes.

    Pathways Involved: The compound may inhibit enzyme activity, block receptor binding, or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Substituents (R1, R2, R3) Key Properties / Activities Source
Target Compound R1 = Benzyl, R2 = Propylsulfanyl High lipophilicity (predicted); untested bioactivity (inferred)
5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione (I) R1 = Methyl, R2 = Thione MP: 162–164°C; antihypoxic activity (ED50: 87 mg/kg)
5-(Adamantane-1-yl)-4-phenyl-4H-1,2,4-triazole-3-thione (II) R1 = Phenyl, R2 = Thione MP: 185–187°C; moderate antihypoxic effect (ED50: 102 mg/kg)
3-Octylthio-5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole (Ig) R1 = Methyl, R2 = Octylthio MP: 98–100°C; enhanced lipophilicity; low toxicity (LD50 > 2000 mg/kg)
5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol (VI) R1 = Amino, R2 = Thiol Polar, water-soluble; untested in vivo
3-(Adamantan-1-yl)-1-[(4-benzyl-piperazin-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5(4H)-thione R1 = Phenyl, R2 = Thione, R3 = Piperazinylmethyl Crystalline stability (X-ray confirmed); uncharacterized bioactivity

Key Comparisons

Substituent Effects on Lipophilicity: The target compound’s propylsulfanyl group confers intermediate lipophilicity compared to methyl/phenyl (I, II) and octylthio (Ig) derivatives. The benzyl group at R1 enhances steric bulk compared to methyl or amino substituents, which may influence receptor-binding specificity .

Biological Activity: Derivatives with thione groups (I, II) exhibit antihypoxic activity in rodent models, with ED50 values comparable to Mexidol (100 mg/kg). Amino-substituted analogs (VI) are more polar, suggesting utility in hydrophilic environments but lower membrane permeability .

Synthetic Accessibility :

  • Alkylation with 1-bromopropane (target compound) is likely more efficient than reactions requiring longer haloalkanes (e.g., 1-bromdecane for Ig), which demand prolonged reaction times and higher temperatures .

Structural Stability :

  • Crystallographic data for the piperazinylmethyl analog (VIII) confirms that bulky substituents (e.g., benzyl, adamantane) favor stable crystal packing, as resolved via SHELX and WinGX .

Biological Activity

N-{[4-benzyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an adamantane core linked to a triazole ring through a benzyl and propylsulfanyl group. The molecular formula is C24H32N4OSC_{24}H_{32}N_{4}OS with a molecular weight of approximately 432.59 g/mol. The structural uniqueness is attributed to the combination of functional groups that enhance its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have demonstrated efficacy against various bacterial and fungal strains. For instance:

  • Bacterial Inhibition : Studies have shown that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. A related compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL against various pathogens .
  • Fungal Activity : Similar compounds have also been tested for antifungal activity, showing promising results against strains like Candida albicans and Aspergillus niger with MIC values in the low µg/mL range .

Anticancer Properties

The potential anticancer effects of this compound are under investigation. Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : Certain triazole compounds have been reported to cause cell cycle arrest at the G2/M phase in cancer cells .
  • Inhibition of Tumor Growth : Animal model studies indicated that related compounds significantly reduced tumor size and proliferation rates in xenograft models .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.
  • Introduction of the Adamantane Core : The adamantane structure is introduced via nucleophilic substitution reactions with electrophiles derived from adamantane.
  • Amidation Reaction : The final step involves forming the carboxamide group using carboxylic acid derivatives and amines .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may also interact with receptors involved in signaling pathways crucial for cell growth and survival .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundAdamantane core + Triazole ringAntimicrobial, Anticancer
N-{[4-benzyl-1,2,4-triazol-3-yl]methyl}adamantaneLacks propylsulfanyl groupModerate antimicrobial
N-{[5-methylthio-(triazol)]methyl}adamantaneDifferent sulfur substituentLimited biological data

Case Studies

Several case studies highlight the efficacy of similar triazole compounds:

  • Case Study on Antibacterial Activity : A study demonstrated that a related triazole derivative exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 16 µg/mL .
  • Case Study on Anticancer Effects : In vitro studies showed that another triazole derivative led to a significant reduction in cell viability in breast cancer cell lines (MCF7) after 48 hours of treatment .

Q & A

Q. What are the optimized synthetic routes for N-{[4-benzyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring. Key steps include:

  • Cyclization of hydrazine-carbothioamide precursors in alkaline media to form the triazole-thione intermediate .
  • Alkylation or sulfanylation at the triazole C3 position using α-halogenoalkanes (e.g., 1-bromopropane for propylsulfanyl substitution) in n-butanol with NaOH catalysis .
  • Final coupling of the adamantane-carboxamide moiety via amide bond formation, often employing coupling agents like EDC/HATU . Optimization requires strict control of temperature (60–80°C for alkylation) and solvent selection (e.g., DMF for polar intermediates). Yields improve with stoichiometric excess (1.2–1.5 eq) of alkylating agents and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR identify substituent integration (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and adamantane bridgehead carbons (δ 35–45 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+^+ ~478.6 g/mol for C27_{27}H34_{34}N4_4OS2_2) .
  • X-ray Crystallography: Resolves spatial arrangements (e.g., triazole-adamantane dihedral angles) using SHELX programs for refinement .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial Activity: Broth microdilution assays against Candida albicans (MIC) and Staphylococcus aureus, given triazole derivatives’ known antifungal properties .
  • Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
  • Enzyme Inhibition: Fluorometric assays targeting fungal lanosterol 14α-demethylase (CYP51) due to triazole’s affinity for heme iron .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. cyclohexyl or propylsulfanyl vs. phenylsulfanyl) impact biological efficacy and pharmacokinetics?

  • Substituent Effects:
  • Benzyl Group: Enhances lipophilicity (logP ~4.2) and membrane permeability but may reduce aqueous solubility .
  • Propylsulfanyl vs. Phenylsulfanyl: Alkyl chains improve metabolic stability (resistance to oxidative cleavage) compared to aryl-thioethers .
    • SAR Studies: Replace the adamantane core with bicyclic systems (e.g., norbornane) to evaluate rigidity-activity relationships .

Q. What computational strategies can predict binding modes of this compound with biological targets?

  • Molecular Docking: Use AutoDock Vina to model interactions with CYP51, focusing on triazole coordination to Fe2+^{2+} and adamantane’s hydrophobic packing .
  • MD Simulations: GROMACS for stability analysis of ligand-enzyme complexes over 100 ns trajectories .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with antifungal IC50_{50} values .

Q. How can contradictory data on thermal stability and reactivity be resolved?

  • Thermogravimetric Analysis (TGA): Compare decomposition profiles (e.g., adamantane degradation above 250°C) across synthetic batches .
  • Kinetic Studies: Monitor hydrolysis rates under varied pH (e.g., triazole-thiol oxidation to disulfides in acidic conditions) .
  • Controlled-Atmosphere XRD: Detect polymorphic transitions or hydration states affecting stability .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Continuous Flow Reactors: Reduce side reactions (e.g., adamantane epimerization) via precise residence time control .
  • Chiral HPLC: Resolve racemic mixtures using cellulose-based columns (e.g., Chiralpak IB) with heptane/ethanol mobile phases .
  • DoE Optimization: Apply factorial designs to balance temperature, catalyst loading, and mixing rates for >95% purity .

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